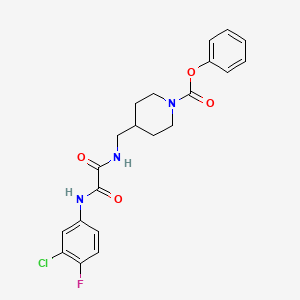

Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Beschreibung

Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine-carboxylate backbone functionalized with a 3-chloro-4-fluorophenyl-substituted oxoacetamide moiety. This compound shares structural motifs common in pharmaceutical intermediates, particularly in kinase inhibitors and protease-targeting agents. Its design leverages the piperidine ring for conformational flexibility and the halogenated aryl group for enhanced binding affinity and metabolic stability .

Eigenschaften

IUPAC Name |

phenyl 4-[[[2-(3-chloro-4-fluoroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN3O4/c22-17-12-15(6-7-18(17)23)25-20(28)19(27)24-13-14-8-10-26(11-9-14)21(29)30-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCSOMFFWJZAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, also referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article compiles available data on its synthesis, mechanism of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring substituted with various functional groups. Its molecular formula is , indicating the presence of halogen atoms and amide functionalities that contribute to its biological activity.

The primary mechanism through which this compound exhibits biological activity is believed to involve inhibition of specific enzyme pathways, particularly those associated with cancer cell proliferation. It acts as an irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases, which are critical in the signaling pathways that regulate cell growth and differentiation .

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit significant antitumor properties. In various studies, compounds with similar structures demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects. For instance, compounds targeting MDM2 showed IC50 values as low as 0.15 µM in specific tumor models .

Antiviral Activity

In addition to its antitumor properties, some studies have explored the antiviral potential of piperidine derivatives. For example, certain derivatives were tested against HIV-1 and showed moderate protective effects against other viruses like CVB-2 and HSV-1 . The cytotoxicity levels were assessed using Vero cells, with CC50 values around 92 µM for some derivatives.

Case Studies

- Antiproliferative Effects : A study conducted on compounds similar to this compound revealed that treatment with these compounds led to significant reductions in cell viability in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Inhibition of EGFR : A case study focusing on the inhibition of EGFR by related compounds demonstrated a correlation between structural features and potency. The presence of specific substituents was found to enhance binding affinity and inhibitory activity against EGFR-mediated signaling pathways .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has indicated that compounds similar to Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Antiviral Activity

Phenolic compounds are often explored for their antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication mechanisms, particularly against hepatitis B virus (HBV) . The mechanism may involve inhibition of viral protein synthesis or interference with viral assembly.

Neuroprotective Effects

Given its piperidine structure, there is potential for neuroprotective applications. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This could have implications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that a related compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by targeting specific signaling pathways involved in cell survival . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antiviral Mechanism

In another investigation, researchers evaluated the antiviral activity of phenolic compounds against HBV. The findings suggested that these compounds could inhibit HBV replication through modulation of host cell pathways . This reinforces the need for further exploration into similar compounds for therapeutic development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing piperidine-carboxylate cores, halogenated aryl substituents, or related functional groups. Key parameters include synthetic yields, molecular weights, substituent effects, and methodological nuances.

Substituent Variations on Piperidine-Carboxylate Derivatives

Key Observations :

- Substituent Position and Yield : Compound 10c (), bearing a 3-chloro-4-fluorophenyl group, achieves a high yield (90.4%) compared to analogs with 3-fluorophenyl (87.7%) or 3,5-dichlorophenyl (88.3%) substituents, suggesting halogen positioning influences reaction efficiency .

- Core Flexibility : The target compound’s piperidine-carboxylate scaffold differs from 10c ’s piperazine-thiazole backbone, which may alter solubility and target engagement.

- Synthetic Methodology : The use of T3P (propane phosphonic acid anhydride) in highlights a coupling strategy applicable to analogs with similar aryl-methyl groups .

Stereochemical and Functional Group Comparisons

- Cyclopropane Derivatives : reports a piperidine-carboxylate with a boronate-cyclopropane group, synthesized with >90% yield and >20:1 diastereomeric ratio (dr). This contrasts with the target compound’s simpler structure, which lacks stereochemical complexity but may offer easier scalability .

Molecular Weight and Bioactivity Trends

- Molecular Weight : Analogs like 10c (532.2 g/mol) and cyclopropane derivatives () fall within the 500–550 g/mol range, typical for central nervous system (CNS)-targeting agents. The target compound’s molecular weight is predicted to align with this range.

- Halogen Effects: The 3-chloro-4-fluorophenyl group in the target and 10c may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to non-halogenated analogs .

Q & A

Q. Basic

- PPE : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DCM).

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) per EPA guidelines. emphasizes protocols for handling corrosive reagents (e.g., NaOH) and toxic byproducts .

How can contradictions in biological assay data be resolved?

Advanced

Contradictions often arise from assay variability (e.g., buffer pH, enzyme lot differences). Strategies include:

- Standardization : Replicate assays with internal controls (e.g., reference inhibitors).

- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293 transfection) to confirm target engagement.

- Data Normalization : Use Z-factor analysis to quantify assay robustness, as recommended in ’s statistical frameworks .

What solvent systems and chromatographic techniques are recommended for purification?

Q. Basic

- Solubility : Use DCM or ethyl acetate for extraction due to the compound’s lipophilic nature ().

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation .

What methodologies determine binding affinity and mode of action with protein targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ) between the compound and immobilized enzymes .

- X-ray Crystallography : Resolves 3D binding poses, as demonstrated in ’s structural studies of pyrrolo-pyrimidine derivatives.

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to identify key hydrogen bonds or hydrophobic contacts, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.